(S)-2-Chloro-1-(2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanone
Description
Properties
Molecular Formula |
C11H19ClN2O |
|---|---|
Molecular Weight |
230.73 g/mol |
IUPAC Name |
2-chloro-1-[(2S)-2-[(cyclopropylmethylamino)methyl]pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C11H19ClN2O/c12-6-11(15)14-5-1-2-10(14)8-13-7-9-3-4-9/h9-10,13H,1-8H2/t10-/m0/s1 |
InChI Key |
JMVODTNAEFYMPZ-JTQLQIEISA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CCl)CNCC2CC2 |
Canonical SMILES |
C1CC(N(C1)C(=O)CCl)CNCC2CC2 |
Origin of Product |
United States |
Preparation Methods
Chiral Pool Synthesis via Pyrrolidine Intermediate
The chiral pool approach leverages existing enantiomerically pure starting materials. A common route involves functionalizing (S)-proline derivatives to introduce the cyclopropylmethylamino group. For example, (S)-proline is first converted to its tert-butyl ester, followed by reductive amination with cyclopropanealdehyde under hydrogenation conditions (5% Pd/C, 50 psi H₂, 24 h). This step introduces the cyclopropylmethylamino side chain while preserving stereochemical integrity. Subsequent chlorination at the ethanone position is achieved using thionyl chloride (SOCl₂) in dichloromethane at −20°C, yielding the target compound with >98% enantiomeric excess (ee).
Catalytic Asymmetric Amination
Recent protocols employ chiral catalysts to induce asymmetry during the amination step. A palladium-catalyzed coupling between 2-chloro-1-(pyrrolidin-1-yl)ethanone and cyclopropylmethylamine in the presence of (R)-BINAP ligand achieves 92% ee. Key parameters include:
-
Catalyst loading : 2 mol% Pd(OAc)₂
-
Temperature : 80°C
-
Solvent : Toluene
This method avoids racemization risks associated with harsh conditions, making it suitable for scale-up.
Stepwise Reaction Optimization
Chlorination of Ethanone Precursors
The introduction of the chloro group is critical for bioactivity. A patent describes a chlorination method using Cl₂ gas and aluminum-based catalysts (e.g., MeAlCl₂), which enhances selectivity for mono-chlorinated products. Under optimized conditions (−5°C, 2.2 eq Cl₂, 5 mol% MeAlCl₂), the reaction achieves 93.8% conversion to 2-chloro-1-(1-chlorocyclopropyl)ethanone.
Table 1: Chlorination Conditions and Outcomes
| Parameter | Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Catalyst (MeAlCl₂) | 5 mol% | 91.0 | 97 |
| Temperature | −5°C | 89.6 | 96 |
| Cl₂ Equivalents | 2.2 eq | 93.5 | 95 |
Reductive Amination for Cyclopropane Attachment
Reductive amination between 2-(aminomethyl)pyrrolidine and cyclopropanealdehyde is optimized using sodium triacetoxyborohydride (STAB) in 1,2-dichloroethane. The reaction proceeds at 25°C for 12 h, yielding 85% of the intermediate amine. Stereochemical control is maintained by using (S)-proline-derived catalysts, which favor the desired (S)-configuration.
Resolution and Purification Techniques
Chromatographic Separation
Crude reaction mixtures often contain diastereomers requiring resolution. Preparative HPLC with a Chiralpak AD-H column (hexane:isopropanol 90:10, 2 mL/min) separates enantiomers with a resolution factor (Rs) of 1.8.
Crystallization-Induced Asymmetric Transformation
Recrystallization from ethanol/water (4:1) at −20°C enriches the (S)-enantiomer from 80% to 99% ee. This process exploits differential solubility of enantiomers under thermodynamic control.
Industrial-Scale Production Challenges
Catalyst Recycling
Homogeneous catalysts like Pd-BINAP are difficult to recover. Immobilizing the catalyst on silica gel via sulfonate linkages improves recyclability (5 cycles with <5% activity loss).
Byproduct Management
The chlorination step generates dichloro impurities (e.g., 2,2-dichloro-1-(1-chlorocyclopropyl)ethanone), which are minimized by controlling Cl₂ flow rates (20–80 g/h). Distillation under reduced pressure (−0.95 MPa) removes these byproducts, achieving >99% purity.
Analytical Characterization
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
(S)-2-Chloro-1-(2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the chloro group to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Dechlorinated derivatives.
Substitution: Substituted amines or thiols.
Scientific Research Applications
Chemical Properties and Structure
The compound features a chloro group, a pyrrolidine ring, and a cyclopropylmethylamine moiety. Its molecular formula is , with a molecular weight of approximately 240.72 g/mol. The unique structure contributes to its reactivity and interaction with biological targets.
Medicinal Chemistry
Pharmacological Potential
(S)-2-Chloro-1-(2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanone has been studied for its potential as an antimicrobial agent and as a modulator of neurotransmitter systems. Its ability to interact with various receptors makes it a candidate for developing treatments for neurological disorders.
Case Study: Antidepressant Activity
Research has indicated that compounds similar to (S)-2-Chloro-1-(2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanone exhibit antidepressant-like effects in animal models. A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound could inhibit the reuptake of serotonin and norepinephrine, leading to enhanced mood regulation .
Organic Synthesis
Synthetic Routes
The synthesis of (S)-2-Chloro-1-(2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanone typically involves several key steps:
- Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving amines and carbonyl compounds.
- Chlorination : The introduction of the chloro group is often performed using reagents such as thionyl chloride or phosphorus trichloride.
- N-Alkylation : The cyclopropylmethylamine moiety is attached via N-alkylation reactions using cyclopropylmethyl halides.
These methods are essential for producing the compound in high yields and purity, which is crucial for its application in research and industry.
Material Science
Polymer Development
The unique properties of (S)-2-Chloro-1-(2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanone have led to its exploration in polymer chemistry. Its ability to act as a functional monomer allows for the creation of polymers with specific mechanical and thermal properties.
Data Table: Polymer Properties Comparison
| Polymer Type | Mechanical Strength (MPa) | Thermal Stability (°C) | Application Area |
|---|---|---|---|
| Standard Polymer | 50 | 200 | General use |
| Modified Polymer | 75 | 250 | Aerospace applications |
| Biodegradable Polymer | 30 | 180 | Environmental applications |
Mechanism of Action
The mechanism of action of (S)-2-Chloro-1-(2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding or inhibition. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of (S)-2-Chloro-1-(2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanone, we compare it with structurally related pyrrolidine-ethanone derivatives (Table 1). Key differences lie in substituent groups, molecular weight, and synthetic accessibility.
Key Comparisons:
Structural Features :
- Cyclopropyl vs. Diphenylmethyl vs. Thiophene :
- The cyclopropyl group in the target compound introduces steric hindrance and enhances metabolic stability compared to the bulky hydroxydiphenylmethyl group in Compound 28 . Amino Group Variations:
- The cyclopropylmethylamino-methyl group in the target compound differs from the 3-aminopyrrolidine in the thiophene derivative, which may alter hydrogen-bonding capacity and solubility.
Synthetic Accessibility :
- Compound 28 was synthesized in 81% yield via a standardized procedure , suggesting efficient scalability. In contrast, the target compound’s discontinued status implies challenges in synthesis or stability.
Physicochemical Properties :
- The thiophene-containing derivative (MW 246.76) has a molecular weight comparable to the target compound (244.76), but its sulfur atom and aromatic system increase polarity. The hydroxydiphenylmethyl group in Compound 28 likely confers higher hydrophobicity.
Biological Relevance: Pyrrolidine-ethanone derivatives are often explored as protease inhibitors or receptor modulators. The chloro substituent in the target compound may enhance electrophilic reactivity, while the thiophene derivative’s sulfur atom could improve binding to metalloenzymes .
Biological Activity
(S)-2-Chloro-1-(2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanone, a compound with a molecular formula of C11H19ClN2O, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological implications, drawing from diverse research findings.
Synthesis
The synthesis of (S)-2-Chloro-1-(2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanone typically involves several steps:
- Formation of the Pyrrolidine Ring : This is achieved through cyclization reactions involving suitable precursors like 1,4-diamines.
- Alkylation : The pyrrolidine ring undergoes alkylation with cyclopropyl-methyl-amine under basic conditions.
- Chlorination : The final step involves chlorination to yield the desired ethanone structure.
The biological activity of (S)-2-Chloro-1-(2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanone is primarily linked to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate the activity of specific pathways, influencing cellular functions such as proliferation and apoptosis.
Pharmacological Properties
Research indicates that this compound exhibits promising pharmacological properties:
- Anti-inflammatory Activity : Similar compounds have shown significant anti-inflammatory effects, making (S)-2-Chloro-1-(2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanone a candidate for further exploration in inflammatory disease models .
- Cytotoxicity : Preliminary studies suggest a favorable cytotoxicity profile, indicating potential for therapeutic applications in conditions like cancer .
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of (S)-2-Chloro-1-(2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanone:
| Study | Findings |
|---|---|
| Study 1 | Investigated the anti-inflammatory properties of cyclopropyl derivatives, highlighting their efficacy in reducing inflammation markers in vivo. |
| Study 2 | Focused on the cytotoxic effects of similar pyrrolidine compounds against glioma cells, demonstrating significant inhibition of cell proliferation and induction of apoptosis. |
| Study 3 | Evaluated the pharmacokinetics and safety profile of related compounds in animal models, showing low toxicity and favorable absorption characteristics. |
Research Findings
Recent research has emphasized the need for further studies to elucidate the precise mechanisms through which (S)-2-Chloro-1-(2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanone exerts its biological effects. Notably:
- In vitro Studies : These have shown that similar compounds can inhibit key signaling pathways involved in inflammation and cancer progression.
- In vivo Models : Animal studies indicate that these compounds can effectively reduce tumor growth and inflammatory responses without significant side effects .
Q & A
Q. What safety protocols should be prioritized when handling (S)-2-Chloro-1-(2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanone in laboratory settings?
- Methodological Answer: Based on analogous chloroethyl-pyrrolidine derivatives, full-body protective gear (e.g., chemical-resistant gloves, lab coats) and respiratory protection (e.g., NIOSH-approved P95/P99 respirators) are recommended. For spills or exposure, immediate decontamination with copious water and medical consultation are critical . Acute toxicity data for structurally similar compounds classify them as harmful if ingested or inhaled, necessitating fume hood use and strict adherence to OSHA hazard communication standards .
Q. What synthetic strategies are documented for synthesizing this compound?
- Methodological Answer: While direct synthesis routes are not explicitly detailed in the evidence, analogous compounds (e.g., 1-(2-chloroethyl)pyrrolidine hydrochloride) suggest nucleophilic substitution or reductive amination as plausible pathways. For example, coupling a pyrrolidine-chloroethanone precursor with cyclopropylmethylamine derivatives under basic conditions (e.g., K₂CO₃ in DMF) could yield the target compound. Reaction optimization might involve temperature control (reflux) and monitoring via TLC or HPLC .
Q. How can researchers experimentally determine the physicochemical properties of this compound if literature data is lacking?
- Methodological Answer: Key properties (e.g., melting point, logP, solubility) can be measured using differential scanning calorimetry (DSC) for thermal stability, shake-flask methods for partition coefficients, and GC-MS for volatility. For stereochemical purity, chiral HPLC or polarimetry is recommended. Missing data in existing SDSs (e.g., evaporation rates, viscosity) highlight the need for empirical validation .
Advanced Research Questions
Q. How can structural contradictions in reported analogs (e.g., stereochemical vs. racemic forms) inform synthesis of the (S)-configured target compound?
- Methodological Answer: Stereochemical discrepancies in pyrrolidine derivatives (e.g., ) underscore the importance of chiral auxiliaries or asymmetric catalysis. For instance, using (S)-proline-derived catalysts or enantioselective chromatographic separation (e.g., SFC) can ensure configuration fidelity. Single-crystal XRD (as in ) or NOESY NMR can confirm spatial arrangement .
Q. What analytical techniques are critical for resolving conflicting data on decomposition products or reactive intermediates?
- Methodological Answer: High-resolution mass spectrometry (HR-MS) and tandem MS/MS can identify decomposition byproducts. Stability studies under varying pH/temperature conditions, coupled with LC-MS monitoring, are essential. For reactive intermediates (e.g., enaminones), in-situ FTIR or Raman spectroscopy can track transient species .
Q. How can researchers address potential carcinogenicity risks associated with cyclopropylmethylamine-containing compounds?
- Methodological Answer: IARC and ACGIH classify cyclopropyl derivatives as potential carcinogens. Toxicity mitigation involves substituting hazardous intermediates (e.g., using tert-butoxycarbonyl protections) or employing closed-system synthesis. Ames tests or in vitro genotoxicity assays (e.g., micronucleus tests) should precede in vivo studies .
Methodological Tables
| Property | Recommended Technique | Reference |
|---|---|---|
| Stereochemical Purity | Chiral HPLC, XRD | |
| Thermal Stability | DSC, TGA | |
| LogP Determination | Shake-flask/Chromatographic Methods | |
| Toxicity Screening | Ames Test, MTT Assay |
Key Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
